molecular formula C7H4ClNO2S2 B2628010 Thieno[2,3-b]pyridine-5-sulfonyl chloride CAS No. 1864060-96-7

Thieno[2,3-b]pyridine-5-sulfonyl chloride

Cat. No. B2628010
M. Wt: 233.68
InChI Key: SUBNPKPVIBXXLX-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 . It has an average mass of 233.695 Da and a monoisotopic mass of 232.937195 Da .


Synthesis Analysis

The synthesis of Thieno[2,3-b]pyridine-5-sulfonyl chloride involves the use of 2 equivalents of thionyl chloride . Other methods include the remodeling of 3-formyl (aza)indoles/benzofurans , and the Suzuki cross-coupling reaction .


Molecular Structure Analysis

The InChI code for Thieno[2,3-b]pyridine-5-sulfonyl chloride is 1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H .


Chemical Reactions Analysis

Thieno[2,3-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-5-sulfonyl chloride has a molecular weight of 233.7 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Aqueous Solubility Improvement

Thieno[2,3-b]pyridines are recognized for their potent antiproliferative properties. However, their clinical application is limited due to low water solubility. Research aimed at improving this characteristic has explored two strategies: substituting the sulphur atom with nitrogen to increase solubility significantly, albeit with marginal activity against cancer cells, and using a polymer matrix for water solubilization of a potent thieno[2,3-b]pyridine derivative, which enhanced its potency against human pancreatic adenocarcinoma cells (Zafar et al., 2018).

Novel Synthetic Approaches

New methods have been developed for the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, showcasing good yield and reduced reaction time. These methods involve reactions of pyridine-thiones with chloromethyl organyl sulfones in the presence of potassium carbonate, demonstrating versatile synthetic utility for further functionalization (Kalugin & Shestopalov, 2019).

Ligand Design for Coordination Compounds

Thieno[2,3-b]pyridines have been employed as ligands in the synthesis of metal complexes with copper(II), nickel(II), and cobalt(II). These complexes, characterized by their structural properties, highlight the potential of thieno[2,3-b]pyridines in designing new coordination compounds, opening avenues for their application in material science and catalysis (Halgas et al., 2009).

Modulation of Metabotropic GluR5 Receptors

Thieno[2,3-b]pyridines have shown promise as negative allosteric modulators of metabotropic GluR5 receptors. Through hit-to-lead optimization, derivatives with improved affinity and ligand efficiency were developed, underscoring the therapeutic potential of thieno[2,3-b]pyridines in neurological disorders (Nógrádi et al., 2014).

Dye Synthesis

Thieno[2,3-b]pyridines have been utilized in the synthesis of novel azo dyes, showcasing their versatility in dye chemistry. These dyes, designed for polyester fibers, exhibit specific spectral characteristics and fastness properties, indicating the role of thieno[2,3-b]pyridines in the development of new materials for textile applications (Ho, 2005).

Future Directions

Thieno[2,3-b]pyridine derivatives have shown potential in various fields due to their pharmacological and biological utility . They are being explored for their potential in combating multidrug-resistant pathogens . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

thieno[2,3-b]pyridine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBNPKPVIBXXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyridine-5-sulfonyl chloride

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